molecular formula C20H19ClN4O2S B15189798 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- CAS No. 115765-00-9

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)-

Cat. No.: B15189798
CAS No.: 115765-00-9
M. Wt: 414.9 g/mol
InChI Key: HLGKYSNIPGJMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- is a complex organic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves the cyclization of appropriate precursors under specific conditions. The preparation of this compound may involve:

    Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Benzodiazepine Ring Formation: This step often involves the cyclization of o-phenylenediamine derivatives with suitable electrophiles.

    Functional Group Modifications: Introduction of the 8-chloro, 6-(3,4-dimethoxyphenyl), and 1-((methylthio)methyl) groups can be carried out through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole or benzodiazepine rings, potentially altering their pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides, while substitution at the chloro position may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as anxiolytic, sedative, and anticonvulsant agents.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine derivatives typically involves interaction with the central nervous system. These compounds may bind to specific receptors, such as the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets and pathways involved can vary depending on the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another triazolobenzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3,4-dimethoxyphenyl)-1-((methylthio)methyl)- lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the 8-chloro and 6-(3,4-dimethoxyphenyl) groups, along with the 1-((methylthio)methyl) group, may influence its binding affinity and selectivity for various biological targets.

Properties

CAS No.

115765-00-9

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

8-chloro-6-(3,4-dimethoxyphenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C20H19ClN4O2S/c1-26-16-7-4-12(8-17(16)27-2)20-14-9-13(21)5-6-15(14)25-18(10-22-20)23-24-19(25)11-28-3/h4-9H,10-11H2,1-3H3

InChI Key

HLGKYSNIPGJMBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CSC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.